4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate
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Overview
Description
4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate is a synthetic organic compound belonging to the chromen family. Chromenes are bicyclic oxygen-containing heterocycles that have attracted significant attention due to their diverse biological activities and potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields, including medicinal chemistry and cancer therapy .
Preparation Methods
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate typically involves the reaction of 4-oxo-3-phenyl-4H-chromen-7-ol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate involves its interaction with steroid sulfatase, an enzyme that converts sulfated steroids into non-sulfate steroid hormones . By inhibiting this enzyme, the compound reduces the levels of active estrogens, thereby inhibiting the growth of hormone-dependent cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with the active site of the enzyme, which are crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar compounds to 4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate include:
4-oxo-3-phenyl-4H-chromen-7-yl acetate: This compound has similar structural features but differs in its functional group, which can lead to different biological activities.
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate: Another structurally related compound with potential biological activities.
The uniqueness of this compound lies in its methanesulfonate group, which imparts specific chemical reactivity and biological activity, making it a valuable compound in scientific research .
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5S/c1-22(18,19)21-12-7-8-13-15(9-12)20-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXSFULMZKXXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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